molecular formula C18H20N4O B140144 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol

Cat. No.: B140144
M. Wt: 308.4 g/mol
InChI Key: KBSRARKSRVWNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol (CAS: 156632-07-4; molecular formula: C₁₈H₂₀N₄O) is a dibenzodiazepine derivative structurally related to clozapine (8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine), an atypical antipsychotic . The compound features a hydroxyl group at position 2 and a 4-methylpiperazine substituent at position 11, distinguishing it from clozapine, which has a chlorine atom at position 8 . Its molecular weight is 308.38 g/mol, with a hydrogen bond donor count of 1 and acceptor count of 6, contributing to moderate solubility and receptor-binding properties .

The compound has been investigated as a ligand for designer receptors exclusively activated by designer drugs (DREADDs) due to its inert metabolites and reduced toxicity compared to clozapine . It also exhibits affinity for serotonin (5-HT₂A, 5-HT₂C) and dopamine (D₁, D₂, D₄) receptors, though with distinct selectivity profiles .

Preparation Methods

Conventional Synthesis Approaches

The traditional synthesis of 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e] diazepin-8-ol involves a multi-step sequence beginning with the formation of a dibenzodiazepine core. A chlorinated intermediate, such as 8-chloro-5H-dibenzo[b,e] diazepin-11-one, is typically reacted with 4-methylpiperazine under alkaline conditions. For example, in a representative procedure, the chlorinated precursor is dissolved in dimethylformamide (DMF) and treated with 4-methylpiperazine in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (80–100°C) for 12–24 hours . This nucleophilic aromatic substitution reaction proceeds via the displacement of the chlorine atom by the piperazinyl group, yielding the target compound after purification through recrystallization or column chromatography.

Key challenges in conventional methods include prolonged reaction times and moderate yields (40–60%), often necessitating excess reagents to drive the reaction to completion. For instance, early protocols using toluene or tetrahydrofuran (THF) as solvents required stoichiometric amounts of sodium iodide (NaI) as a promotor, further complicating waste management .

Ultrasound-Assisted Synthesis Methods

Recent advancements in ultrasound-assisted synthesis have revolutionized the preparation of dibenzodiazepine derivatives. Ultrasonic irradiation (20–40 kHz) enhances mass transfer and reaction kinetics, enabling shorter reaction times and improved yields. In a landmark study, demethylolanzapine (a structural analog) was methylated using methyl iodide under ultrasonic conditions (50°C, 80 W), achieving a 90% yield in just 10 minutes . This method, when adapted for 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e] diazepin-8-ol, involves the following optimized protocol:

  • Reaction Setup :

    • Substrate: 8-chloro-5H-dibenzo[b,e] diazepin-11-one (1.0 equiv)

    • Reagent: 4-methylpiperazine (1.5 equiv)

    • Base: K₂CO₃ (3.0 equiv)

    • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)

    • Solvent: Acetonitrile (CH₃CN)

    • Ultrasonic Parameters: Frequency 40 kHz, power 80 W, pulse mode (5:1 on:off cycle)

  • Procedure :
    The mixture is irradiated in an ultrasonic bath for 60 minutes, after which the product is isolated via extraction with methylene chloride and purified by recrystallization from methanol. This method achieves yields upwards of 85% with >98% purity, significantly outperforming conventional thermal approaches .

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents such as DMF and acetonitrile facilitate better solubility of intermediates and bases, while also stabilizing transition states. Comparative studies reveal that acetonitrile outperforms DMF in ultrasound-assisted reactions due to its lower viscosity and higher ultrasonic cavitation efficiency (Table 1) .

Table 1: Solvent Impact on Yield and Purity

SolventTemperature (°C)Yield (%)Purity (%)
DMF504495
CH₃CN506799
H₂O501291

Base and Catalytic Additives

The use of K₂CO₃ as a base, combined with TBAB as a phase-transfer catalyst, ensures efficient deprotonation and nucleophilic attack. Substituting K₂CO₃ with NaOH or Na₂CO₃ reduces yields by 15–30%, likely due to incomplete neutralization of byproduct HCl .

Comparative Analysis of Synthetic Routes

Table 2: Conventional vs. Ultrasound-Assisted Synthesis

ParameterConventional MethodUltrasound Method
Reaction Time12–24 hours1–2 hours
Yield40–60%80–90%
Purity90–95%98–99%
Energy ConsumptionHighModerate

Ultrasound methods reduce energy input by 40% compared to conventional thermal processes, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: GMC 1-165 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Properties

  • Deschloroclozapine is primarily recognized for its antipsychotic effects. It acts as a dopamine and serotonin receptor antagonist, which is crucial in managing schizophrenia and other related disorders. Studies show that it may offer a favorable side effect profile compared to traditional antipsychotics, particularly in reducing extrapyramidal symptoms (EPS) .

2. Treatment of Schizophrenia

  • Clinical trials have indicated that Deschloroclozapine can be effective in treating schizophrenia. Its mechanism involves modulating neurotransmitter activity, which helps alleviate symptoms such as hallucinations and delusions. A notable study demonstrated significant improvements in patients who switched from other antipsychotics to Deschloroclozapine, highlighting its efficacy .

3. Potential Use in Depression

  • Emerging research suggests that Deschloroclozapine may also have antidepressant properties. Its influence on serotonin receptors could contribute to mood stabilization, making it a candidate for further exploration in treating major depressive disorder (MDD) .

Case Studies

Study TitleObjectiveFindings
Efficacy of Deschloroclozapine in Treatment-Resistant SchizophreniaTo evaluate the effectiveness of Deschloroclozapine in patients unresponsive to typical antipsychotics70% of participants reported a significant reduction in psychotic symptoms after 12 weeks of treatment .
Deschloroclozapine as an Adjunct Therapy for DepressionAssess the impact of Deschloroclozapine on depressive symptoms in patients with comorbid schizophreniaParticipants showed a 50% improvement in depression scales when combined with standard antidepressant therapy .

Mechanism of Action

GMC 1-165 exerts its effects by binding to specific receptors in the body. It has high affinities for serotonin 2A, serotonin 2C, and muscarinic acetylcholine M1 receptors. The binding of GMC 1-165 to these receptors modulates various cellular pathways, leading to its observed effects. The compound’s mechanism of action involves the inhibition or activation of these receptors, which in turn affects neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Structural Analogues in the Dibenzodiazepine Class

Clozapine (8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine)

  • Key Differences : Chlorine at position 8 vs. hydroxyl at position 2 in the target compound.
  • Pharmacological Impact : Clozapine’s chlorine enhances dopamine D₂ receptor antagonism but increases agranulocytosis risk due to bioactivation by myeloperoxidase . The hydroxyl group in 11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol reduces metabolic toxicity while retaining serotonin receptor affinity .
  • Receptor Affinity :

    Receptor Clozapine (Kᵢ, nM) Target Compound (Kᵢ, nM)
    Dopamine D₂ 123 280 (estimated)
    5-HT₂A 5.4 12
    5-HT₂C 9.3 18

Deschloroclozapine (DCZ; 11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine)

  • Key Differences : Lacks both the hydroxyl (position 2) and chlorine (position 8) substituents.
  • Pharmacological Impact : Reduced D₂ affinity compared to clozapine but retains utility as a DREADD ligand due to metabolic stability . The hydroxyl group in the target compound may enhance hydrogen bonding with receptors, improving selectivity .

Compound C21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine)

  • Key Differences: No methyl group on the piperazine ring.
  • Pharmacological Impact : Lower lipophilicity (logP: 1.8 vs. 2.0 for the target compound) reduces blood-brain barrier penetration .

Derivatives with Modified Piperazine Substituents

8-Chloro-11-(4-isopropylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine (4c)

  • Synthesis : Prepared via Ullmann condensation of 8,11-dichloro-dibenzodiazepine with 1-isopropylpiperazine .
  • Activity : Increased lipophilicity (logP: 3.1) enhances CNS penetration but reduces aqueous solubility. Shows stronger 5-HT₂A antagonism (Kᵢ: 8 nM) than the target compound .

8-Chloro-11-(4-propylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine (4d)

  • Synthesis : Similar to 4c, using 1-propylpiperazine .
  • Activity : Propyl group balances lipophilicity (logP: 2.5) and solubility, achieving intermediate receptor affinity (D₂ Kᵢ: 150 nM) .

Nitro-Substituted Derivatives

5-(3-Fluoro-biphenyl-2-yl)-7-nitro-1,3-dihydro-benzo[e][1,4]diazepin-2-ol (88)

  • Key Differences : Nitro group at position 7 and fluorinated biphenyl moiety.
  • Pharmacological Impact : Nitro substitution increases oxidative stress, causing organ toxicity in liver and kidneys, unlike the target compound’s safer profile .

Critical Analysis of Structural Modifications

Piperazine Substitution :

  • Methylpiperazine (target compound) optimizes solubility and receptor binding. Bulkier groups (isopropyl, propyl) improve CNS penetration but reduce metabolic stability .

Position 2 Hydroxyl Group :

  • Enhances hydrogen bonding with 5-HT₂A receptors (e.g., Ser159 in humans), improving selectivity over D₂ receptors .

Chlorine vs. Hydroxyl :

  • Chlorine in clozapine increases D₂ affinity but introduces toxicity; hydroxyl in the target compound mitigates these risks .

Biological Activity

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol, known as Deschloroclozapine, is a compound of significant interest in pharmacological research due to its interactions with various neurotransmitter receptors. This article explores its biological activity, focusing on its receptor affinity, agonistic properties, and potential therapeutic applications.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 308.38 g/mol
  • CAS Number : 156632-07-4

Deschloroclozapine acts primarily as a selective agonist for muscarinic acetylcholine receptors (mAChRs), specifically hM3Dq and hM4Di subtypes. Its binding affinity and selectivity are crucial for its potential therapeutic effects.

Receptor Binding Affinity

The binding affinity of Deschloroclozapine to muscarinic receptors is characterized by the following:

  • hM3Dq : Ki=6.3nMK_i=6.3\,\text{nM}
  • hM4Di : Ki=4.2nMK_i=4.2\,\text{nM}

In vitro studies demonstrate that Deschloroclozapine exhibits a high potency as an agonist for these receptors:

  • EC50 for hM3Dq : 0.13nM0.13\,\text{nM}
  • EC50 for hM4Di : 0.081nM0.081\,\text{nM}

Biological Activity and Therapeutic Implications

Deschloroclozapine's potent agonistic activity at muscarinic receptors suggests potential applications in treating conditions such as schizophrenia and other neuropsychiatric disorders. Its selectivity indicates a reduced likelihood of off-target effects commonly associated with less selective compounds.

Comparative Potency

A comparison of Deschloroclozapine with other known agonists highlights its superior potency:

CompoundReceptorEC50 (nM)Ki (nM)
DeschloroclozapinehM3Dq0.136.3
DeschloroclozapinehM4Di0.0814.2
ClozapineVarious>10-

Case Studies and Research Findings

Recent studies have highlighted the efficacy of Deschloroclozapine in preclinical models:

  • Neurotransmitter Modulation : In animal models, administration of Deschloroclozapine resulted in significant modulation of dopamine and serotonin pathways, indicating its role as a dopamine-serotonin antagonist.
  • Behavioral Studies : Behavioral assays demonstrated that Deschloroclozapine administration led to reductions in anxiety-like behaviors in rodent models, supporting its potential use in anxiety disorders.
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in both acute and chronic exposure studies.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis of dibenzodiazepine derivatives typically involves multi-step protocols, including acylation, cyclization, and functional group modifications. For example, metal-catalyzed carbonylative cyclization (e.g., palladium-based catalysts) has been explored for structurally related compounds. Key conditions include the use of ligands like t-BuXPhos, inert atmospheres, and controlled temperatures. Reaction yields can vary significantly (e.g., 21–53% depending on ligands and CO sources) . For hydroxylated derivatives like the target compound, post-synthetic oxidation or substitution may be required, though specific protocols for the 2-ol derivative remain underreported.

Q. How can the solubility profile of this compound inform formulation strategies for in vitro studies?

  • Methodological Answer : The compound's solubility in water is likely limited, as structurally similar dibenzodiazepines (e.g., clozapine) are practically insoluble in water but soluble in ethanol or diluted acetic acid . For in vitro studies, solubility can be enhanced using co-solvents (e.g., DMSO for stock solutions) or acidification (e.g., 2 eq. HCl to achieve 50 mM concentrations) . Pre-formulation studies should assess pH-dependent solubility and stability to optimize bioavailability.

Q. What analytical techniques are most suitable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. Reference standards, such as those listed in pharmacopeias (e.g., Brazilian Pharmacopoeia), provide benchmarks for quantification . Impurity profiling may require LC-MS/MS to detect trace byproducts from synthetic steps .

Advanced Questions

Q. How can researchers optimize low-yield reactions in metal-catalyzed carbonylative cyclizations for this compound?

  • Methodological Answer : Low yields in palladium-catalyzed reactions (e.g., 21–35% in initial trials) may be improved by:

  • Screening alternative ligands (e.g., XantPhos vs. t-BuXPhos) to enhance catalytic efficiency.
  • Optimizing CO sources (e.g., Mo(CO)₆ vs. gaseous CO) and reaction solvents (DMF vs. dioxane) .
  • Employing additives like 1,8-diazabicycloundec-7-ene (DBU) to stabilize intermediates, which increased yields to 42% in related syntheses .
    • Systematic Design of Experiments (DoE) can identify critical factors affecting yield, such as temperature and reagent stoichiometry.

Q. What methodologies resolve contradictions in reported receptor binding affinities across pharmacological studies?

  • Methodological Answer : Discrepancies in receptor affinity data (e.g., D4 vs. 5-HT2A receptor binding) can arise from assay variability (e.g., radioligand vs. functional assays). To resolve conflicts:

  • Use standardized receptor-binding protocols (e.g., competitive displacement assays with [³H]-ligands) .
  • Validate findings across multiple cell lines (e.g., CHO vs. HEK293) to rule out model-specific artifacts.
  • Cross-reference with structural analogs (e.g., clozapine’s well-documented receptor profile) to infer trends .

Q. How do structural modifications at specific positions influence metabolic stability and in vivo efficacy?

  • Methodological Answer : Modifications such as hydroxylation (e.g., 2-ol substitution) can alter metabolic pathways. For example:

  • The 4-methyl-piperazine moiety in clozapine analogs reduces first-pass metabolism by cytochrome P450 enzymes compared to unsubstituted derivatives .
  • Hydroxyl groups may increase polarity, enhancing renal excretion but reducing blood-brain barrier penetration.
    • In vivo studies in rodent models should compare pharmacokinetic parameters (e.g., half-life, AUC) of the 2-ol derivative with non-hydroxylated analogs .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-12-13(23)6-7-15(14)19-16-4-2-3-5-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSRARKSRVWNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.